2-Aminohexan-1-ol hydrochloride
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Overview
Description
2-Aminohexan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a white crystalline solid that is soluble in water. This compound is commonly used in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminohexan-1-ol hydrochloride can be synthesized by reacting 2-aminohexanol with hydrochloric acid. The reaction typically involves dissolving 2-aminohexanol in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-Aminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminohexanol
- 2-Aminohexanoic acid
- 2-Amino-2-methylpropanol
Uniqueness
2-Aminohexan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications in research and industry.
Properties
IUPAC Name |
2-aminohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICEFAZSRNYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-17-1 |
Source
|
Record name | 1-Hexanol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89585-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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